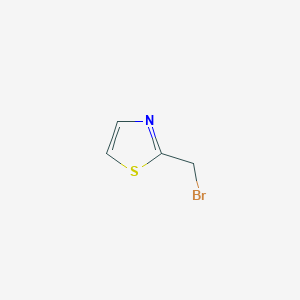
N-Methyl-3-oxo-N-propanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-oxo-N-propanylbutanamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. It is a synthetic compound that belongs to the class of amides and has the molecular formula C8H15NO2.
Wirkmechanismus
The mechanism of action of N-Methyl-3-oxo-N-propanylbutanamide is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the production of prostaglandins, N-Methyl-3-oxo-N-propanylbutanamide may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
N-Methyl-3-oxo-N-propanylbutanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. Additionally, N-Methyl-3-oxo-N-propanylbutanamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Methyl-3-oxo-N-propanylbutanamide in lab experiments is its potential pharmacological applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-Methyl-3-oxo-N-propanylbutanamide is its synthetic nature. The compound is not found in nature, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-Methyl-3-oxo-N-propanylbutanamide. One direction is the development of new drugs based on the compound's pharmacological properties. Another direction is the study of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's antioxidant properties may make it a promising candidate for the development of new therapies for oxidative stress-related diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Methyl-3-oxo-N-propanylbutanamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use in the treatment of neurological disorders. While the compound's synthetic nature may limit its potential use in certain applications, there are several future directions for the study of N-Methyl-3-oxo-N-propanylbutanamide.
Synthesemethoden
N-Methyl-3-oxo-N-propanylbutanamide can be synthesized through a multistep process involving the condensation of propanoyl chloride and butyric acid, followed by the reaction with methylamine. The final product is obtained through the purification of the reaction mixture using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-oxo-N-propanylbutanamide has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
130935-25-0 |
|---|---|
Produktname |
N-Methyl-3-oxo-N-propanylbutanamide |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
N-methyl-3-oxo-N-propanoylbutanamide |
InChI |
InChI=1S/C8H13NO3/c1-4-7(11)9(3)8(12)5-6(2)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
MWUNSNUWXUWSFY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C(=O)CC(=O)C |
Kanonische SMILES |
CCC(=O)N(C)C(=O)CC(=O)C |
Synonyme |
Butanamide, N-methyl-3-oxo-N-(1-oxopropyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



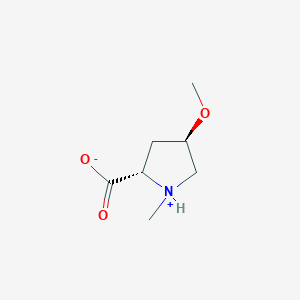
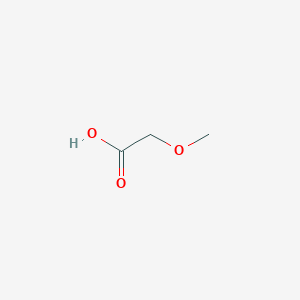
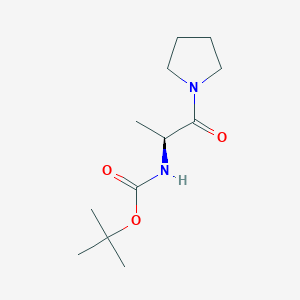

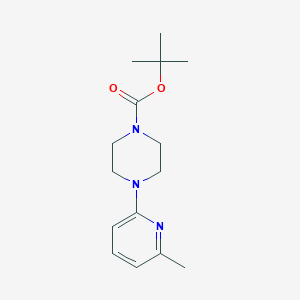
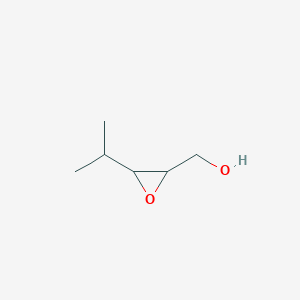
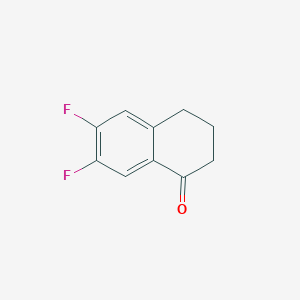
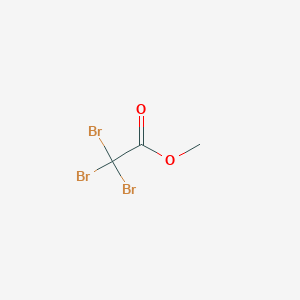
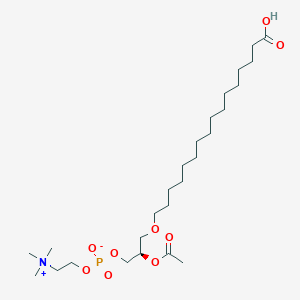
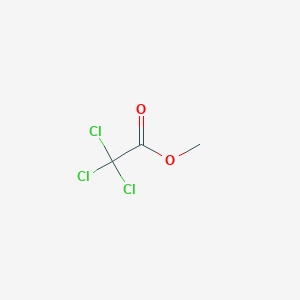
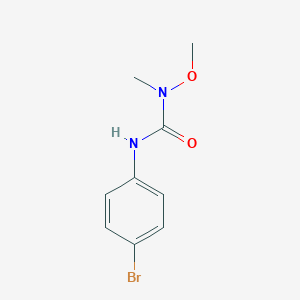
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)
